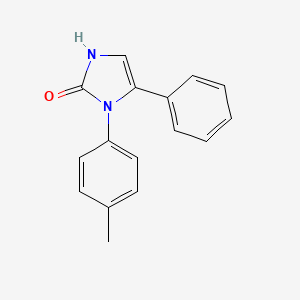
Ethyl 3-(3-ethoxy-3-oxopropylamino)-2-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-ethoxy-3-oxopropylamino)-2-phenylpropanoate is an organic compound with the molecular formula C17H25NO4. It is a derivative of propanoic acid and is characterized by the presence of an ethoxy group, an oxopropyl group, and a phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-ethoxy-3-oxopropylamino)-2-phenylpropanoate typically involves the reaction of ethyl 3-aminopropanoate with ethyl 3-ethoxy-3-oxopropanoate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-ethoxy-3-oxopropylamino)-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethoxy and oxopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-ethoxy-3-oxopropylamino)-2-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-ethoxy-3-oxopropylamino)-2-phenylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-[(3-ethoxy-3-oxopropyl)(methyl)amino]-propanoate
- Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate
Uniqueness
Ethyl 3-(3-ethoxy-3-oxopropylamino)-2-phenylpropanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C16H23NO4 |
|---|---|
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-2-phenylpropanoate |
InChI |
InChI=1S/C16H23NO4/c1-3-20-15(18)10-11-17-12-14(16(19)21-4-2)13-8-6-5-7-9-13/h5-9,14,17H,3-4,10-12H2,1-2H3 |
Clave InChI |
WWHRCUDYOGEGFA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCNCC(C1=CC=CC=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-N1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N4-methylcyclohexane-1,4-diamine](/img/structure/B8293788.png)






![8-Amino-3-acetyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B8293846.png)
![1-[2-(4-Chlorophenyl)-ethyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B8293857.png)




![2-[(2-hydroxyethyl)thio]-3-oxo-N-phenyl-butanamide](/img/structure/B8293878.png)
